Cephalostatin 10

Description

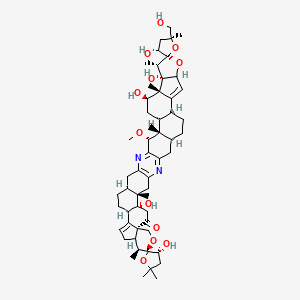

Structure

2D Structure

Properties

Molecular Formula |

C55H76N2O12 |

|---|---|

Molecular Weight |

957.2 g/mol |

InChI |

InChI=1S/C55H76N2O12/c1-26-31-14-15-32-33-13-11-28-16-36-38(20-48(28,6)52(33,63)23-40(60)51(31,32)25-66-54(26)41(61)21-46(3,4)68-54)56-37-17-29-10-12-30-34(49(29,7)45(65-9)44(37)57-36)18-39(59)50(8)35(30)19-43-53(50,64)27(2)55(67-43)42(62)22-47(5,24-58)69-55/h15,19,26-31,33-34,39,41-43,45,58-59,61-64H,10-14,16-18,20-25H2,1-9H3/t26-,27-,28-,29-,30+,31+,33-,34-,39+,41+,42+,43-,45-,47-,48-,49-,50+,51+,52+,53+,54+,55-/m0/s1 |

InChI Key |

MSXVESDTBCFMQK-OMBRQITQSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC=C3[C@]2(CO[C@]14[C@@H](CC(O4)(C)C)O)C(=O)C[C@]5([C@H]3CC[C@@H]6[C@@]5(CC7=C(C6)N=C8[C@@H]([C@]9([C@@H](CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H]([C@@]2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)CC8=N7)C)OC)C)O |

Canonical SMILES |

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5(C3CCC6C5(CC7=C(C6)N=C8C(C9(C(CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)CC8=N7)C)OC)C)O |

Synonyms |

cephalostatin 10 |

Origin of Product |

United States |

Ii. Isolation and Structural Elucidation of Cephalostatin 10

Natural Source Identification and Collection Methodologies of Cephalodiscus gilchristi

Cephalodiscus gilchristi, the exclusive natural source of the cephalostatins, is a small, tube-dwelling marine worm belonging to the Hemichordata phylum. cdnsciencepub.com Initial collections of this organism were conducted off the coast of Southeast Africa in the Indian Ocean. cdnsciencepub.comnih.gov These collections often required substantial efforts, with researchers utilizing scuba diving to access the organism's habitat at depths of approximately 20 meters. cdnsciencepub.com

The collection process involves gathering large quantities of the wet animal, including its coenecium (the tube-like structure it inhabits), to obtain even minute amounts of the desired compounds. For instance, a 1981 acquisition yielded 166 kg of wet weight, while a subsequent recollection in 1990 amassed 450 kg. nih.govmdpi.com This large-scale collection is necessitated by the extremely low natural abundance of cephalostatins.

Extraction and Purification Techniques for Cephalostatin 10

The isolation of this compound from the collected biomass is a multi-step process that relies on a series of chromatographic techniques to separate the complex mixture of compounds present in the organism's extract.

The initial step typically involves extracting the wet marine worm material with a mixture of solvents, such as methylene (B1212753) chloride and methanol. researchgate.net This crude extract is then subjected to a series of partitioning steps between different immiscible solvents to achieve a preliminary separation based on polarity. researchgate.net

Further purification is achieved through repeated column chromatography. cdnsciencepub.com A variety of stationary phases and solvent systems are employed to meticulously separate the components of the extract. Common techniques include:

Partition chromatography on Sephadex LH-20: This separates molecules based on their size and polarity. cdnsciencepub.comcdnsciencepub.com

Adsorption chromatography on silica (B1680970) gel: This separates compounds based on their affinity for the silica gel stationary phase. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique used in the final stages of purification to isolate the pure compound. cdnsciencepub.comcdnsciencepub.com Reversed-phase HPLC with a C-8 or C-18 silica gel column is often utilized, with eluent systems such as acetonitrile-methanol-water mixtures. cdnsciencepub.com

The entire isolation process is guided by bioassays, which test the fractions for their biological activity, ensuring that the efforts are focused on isolating the potent compounds like this compound. cdnsciencepub.com

Advanced Spectroscopic Methods for Structural Determination

Once a pure sample of this compound is obtained, its intricate molecular structure is determined using a combination of advanced spectroscopic techniques.

High-field NMR spectroscopy is a cornerstone technique for elucidating the structure of complex organic molecules like this compound. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to piece together the molecule's carbon-hydrogen framework. nih.govcdnsciencepub.com

¹H NMR: Provides information about the different types of protons in the molecule and their immediate chemical environment.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, indicating their functional groups.

2D NMR techniques (e.g., COSY, HMBC, HSQC): These experiments establish correlations between different nuclei, allowing for the determination of connectivity between atoms and the assembly of the molecular skeleton. cdnsciencepub.com

The chemical shifts observed in the NMR spectra are crucial for identifying specific structural motifs within the molecule.

| Typical ¹³C NMR Chemical Shift Ranges |

| Functional Group |

| Alkyl Carbon |

| sp³ Carbon attached to electronegative atom |

| Acetylenic Carbon |

| Alkene and Aromatic Carbon |

| Carbonyl Carbon (in amides, esters) |

| Carbonyl Carbon (in aldehydes, ketones) |

| This table presents general chemical shift ranges and may vary slightly for specific molecules. careerendeavour.com |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. nih.govcdnsciencepub.com Techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) are used to ionize the molecule. cdnsciencepub.com The high resolution of the instrument allows for the determination of the molecular formula with a high degree of accuracy, which is essential for confirming the proposed structure. For example, the molecular formula of this compound has been determined to be C₅₅H₇₆N₂O₁₂. naturalproducts.net

The final piece of the structural puzzle is determining the three-dimensional arrangement of the atoms, or its stereochemistry. This is a critical aspect, as different stereoisomers can have vastly different biological activities. For the cephalostatins, the stereochemical assignments are primarily deduced using Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR experiments. nih.govcdnsciencepub.com

ROESY experiments detect through-space interactions between protons that are close to each other, providing crucial information about the relative orientation of different parts of the molecule. cdnsciencepub.com By comparing the observed ROESY correlations with the known crystal structure of Cephalostatin 1, which serves as a reference, the stereochemistry of this compound can be confidently assigned. nih.govcdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS)

Comparative Structural Analysis within the Cephalostatin Series

The cephalostatins are a family of bis-steroidal pyrazine (B50134) alkaloids, meaning they consist of two steroid units linked by a central pyrazine ring. nih.govresearchgate.net While they share this common core, they exhibit variations in the functional groups attached to the steroidal framework. nih.gov

This compound, like other members of the series, is a dimeric steroidal alkaloid. researchgate.net The structural diversity within the series arises from differences in the oxidation patterns and substitution on the two steroidal halves. For instance, some cephalostatins may differ in the presence or absence of hydroxyl groups, the position of double bonds, or the nature of the spiroketal units at the end of the steroid side chains. researchgate.net This structural variation is key to understanding the structure-activity relationships within this potent class of natural products.

Iii. Biosynthetic Considerations and Precursors of Cephalostatin 10

Proposed Biosynthetic Origins (e.g., Steroidal α-aminoketone Dimerization)

The central hypothesis for the biosynthesis of the cephalostatin family, including Cephalostatin 10, revolves around the dimerization of two steroidal α-aminoketone monomers to form the characteristic central pyrazine (B50134) ring. nih.govgoogle.com This biomimetic-inspired proposal, first suggested by Pettit based on the structure of Cephalostatin 1, posits that the complex trisdecacyclic core is assembled late in the biosynthetic sequence. nih.govgoogle.com The process involves the spontaneous condensation of two α-amino-3-oxo steroid units, which then undergo oxidation to form the stable, aromatic pyrazine core. acs.org

The structural diversity within the cephalostatin family arises from the specific steroidal precursors that undergo this dimerization. For an unsymmetrical compound like many of the cephalostatins, this would involve the coupling of two different steroidal α-aminoketone monomers. nih.gov The formation of this compound is thus conceptualized as the condensation of two distinct, highly functionalized steroidal precursors. These precursor molecules are themselves the products of complex biosynthetic pathways, likely originating from common steroid skeletons that undergo a series of enzymatic modifications such as hydroxylations and spiroketal formation prior to the key dimerization step. nih.gov

Research into the total synthesis of related cephalostatins has lent significant support to this hypothesis, as laboratory syntheses frequently employ this dimerization as a key strategic step to construct the pyrazine core. researchgate.netljmu.ac.uk

Table 1: Potential Steroidal Precursors in Cephalostatin Biosynthesis This table lists steroidal scaffolds mentioned in the context of cephalostatin and ritterazine synthesis, representing plausible starting points for the natural biosynthetic pathway leading to the monomeric units.

| Precursor Scaffold | Common Natural Source | Relevance to Cephalostatin Biosynthesis |

| Hecogenin (B1673031) Acetate (B1210297) | Agave sisalana (Sisal) | A readily available plant steroid used as a starting material in numerous total syntheses of cephalostatin fragments and analogues, demonstrating its utility as a foundational structure. nih.gov |

| Diosgenin (B1670711) | Dioscorea species (Wild Yam) | A common steroidal sapogenin used in the synthesis of various steroidal pyrazine dimers, highlighting its role as a versatile precursor for building blocks. ljmu.ac.uk |

| Androsterone | Animal steroid | Utilized in the synthesis of the "eastern half" of Cephalostatin 1, showcasing how different steroid backbones can be functionalized to create the necessary monomeric units. dntb.gov.ua |

Investigation of Microbial Symbionts in Cephalostatin Production

While Cephalodiscus gilchristi is the organism from which cephalostatins are isolated, it is increasingly believed that the true producers of these complex metabolites are microbial symbionts living in association with the marine worm. nih.govnih.gov This phenomenon is common in marine invertebrates, where many bioactive natural products are synthesized not by the host organism itself, but by associated bacteria, fungi, or archaea. mdpi.comoregonstate.education

Several lines of evidence support a microbial origin for cephalostatins. The extremely low yield of these compounds from the host organism is one indicator; Cephalostatin 20, for example, was isolated in a yield of just 10⁻⁷ %. nih.gov Such low concentrations are often characteristic of secondary metabolites produced by a minority population of symbiotic microbes rather than the host's primary metabolism. Furthermore, the structural complexity of cephalostatins is more typical of microbial natural products, which often feature intricate enzymatic modifications. imperial.ac.uk

The symbiotic relationship likely involves the microbes producing the steroidal precursors or the final cephalostatin compounds, which may then be used by the host for chemical defense. rsc.org Identifying and culturing the specific symbiont responsible for this compound production remains a significant challenge but holds the promise of a more sustainable supply of the compound by fermentation, bypassing the need to harvest the host organism. mdpi.com This has driven research into the metagenomics of C. gilchristi and its associated microbial community to identify the biosynthetic gene clusters responsible for producing the steroidal precursors and the enzymes that catalyze their dimerization. researchgate.net

Chemoenzymatic Approaches to Biosynthesis-Inspired Synthesis

The insights gained from the proposed biosynthetic pathway of this compound have directly inspired modern synthetic strategies, particularly chemoenzymatic approaches. researchgate.net This methodology combines the precision of enzymatic reactions with the robustness of traditional organic chemistry to construct complex molecules efficiently. escholarship.orgbeilstein-journals.org A chemoenzymatic strategy for a molecule like this compound would leverage enzymes to perform specific, challenging transformations on steroidal skeletons, mimicking nature's approach. nih.govresearchgate.net

Key applications of this strategy in the context of cephalostatin synthesis include:

Late-Stage C-H Oxidation: Enzymes, such as cytochrome P450 monooxygenases or other hydroxylases, can introduce hydroxyl groups at specific, unactivated carbon atoms on a steroid backbone. nih.gov This mimics the targeted oxidations seen in natural cephalostatins and is a powerful tool for creating the highly oxygenated patterns of the monomeric precursors.

Biocatalytic Spirocyclization: The formation of the spiroketal moieties characteristic of the cephalostatin steroid units is a complex stereochemical challenge. Specific enzymes can be used to catalyze these cyclizations with high stereocontrol, mirroring the proposed biosynthetic steps. researchgate.net

Precursor-Directed Biosynthesis: This technique involves feeding modified or synthetic precursors to a biological system (such as a cultured microbial symbiont or an engineered bacterium expressing relevant enzymes) to produce novel analogues. nih.gov By providing a synthetic steroidal monomer, it may be possible to have the organism's enzymatic machinery incorporate it into a new cephalostatin-like dimer.

These biosynthesis-inspired approaches offer a more efficient and potentially scalable route to this compound and its analogues, facilitating further biological investigation. nih.gov

Table 2: Examples of Enzymatic Reactions in Biosynthesis-Inspired Synthesis This table outlines key enzyme classes and their potential application in the chemoenzymatic synthesis of complex steroids like the precursors for this compound.

| Enzyme Class | Reaction Type | Relevance to this compound Synthesis |

| Ketosteroid Hydroxylase (KSH) | C-H Hydroxylation | Precisely installs hydroxyl groups on the steroid nucleus, a critical step in creating the specific oxygenation patterns of the north and south steroidal units. researchgate.net |

| Rieske Oxygenases | C-H Oxidation / Aromatization | Can be used for specific oxidations and even ring modifications, providing access to diverse steroidal building blocks. researchgate.net |

| Thioesterases (TE) | Macrocyclization / Dimerization | While known for peptide and polyketide cyclization, engineered versions could potentially be explored for catalyzing the dimerization and cyclization of precursor units. beilstein-journals.org |

| Glycosyltransferases | Glycosylation | Although not directly applicable to this compound's core, this class exemplifies how enzymes are used to add specific functional groups with high selectivity in complex molecule synthesis. escholarship.org |

Iv. Chemical Synthesis and Analog Development of Cephalostatin 10

Challenges in Total Synthesis of Complex Bis-steroidal Pyrazines

The total synthesis of any cephalostatin, including Cephalostatin 10, is a monumental task fraught with numerous chemical hurdles. The core difficulties stem from the molecule's defining features: a heterodimeric structure composed of two distinct and highly functionalized steroidal hemispheres linked by a central pyrazine (B50134) ring.

Key challenges include:

Stereochemical Complexity: The cephalostatin framework contains numerous stereocenters within the two steroidal units. Establishing the correct relative and absolute stereochemistry across the fused ring systems and the spiroketal moieties is a primary obstacle.

Construction of Spiroketals: Each steroidal half of a cephalostatin terminates in a complex spiroketal system (rings E/F and E'/F'). The synthesis must control the formation of these spirocycles, which can exist in different thermodynamically and kinetically favored forms. nih.gov

Oxygenation Pattern: The steroidal frameworks are heavily oxygenated, featuring multiple hydroxyl and ketone groups at positions that are often chemically sensitive and difficult to access selectively.

Formation of the Pyrazine Core: The central pyrazine ring must be constructed by coupling the two large, sterically hindered steroidal fragments. This late-stage coupling is one of the most critical and challenging steps in the entire synthetic sequence.

Asymmetry: Most of the highly potent cephalostatins, including the family to which this compound belongs, are unsymmetrical. This necessitates the independent synthesis of two different steroidal precursors and a method to selectively couple them, avoiding the statistical formation of undesired symmetrical homodimers. uni-muenchen.de

The extremely low yield of these compounds from their natural source, the marine worm Cephalodiscus gilchristi, makes chemical synthesis the only viable route to obtain sufficient quantities for detailed biological study and potential clinical development. nih.govmdpi.com

Strategies for Symmetrical Pyrazine Synthesis Relevant to Cephalostatin Frameworks

Early efforts in the synthesis of cephalostatin-like molecules focused on the creation of symmetrical bis-steroidal pyrazines. While generally less potent than their unsymmetrical counterparts, these C2-symmetric molecules served as crucial models for developing and validating methods for pyrazine ring formation. uni-muenchen.denih.gov

The most classical and efficient method for constructing a symmetrical pyrazine ring is the self-condensation of an α-amino ketone. researchgate.net This biomimetic approach is believed to mimic the natural biosynthetic pathway.

| Method | Description | Key Reagents/Conditions | Outcome |

| Classical Dimerization | An α-aminoketone steroid precursor undergoes spontaneous dimerization to form an intermediate dihydropyrazine, which is then oxidized to the aromatic pyrazine. uni-muenchen.de | 1. Liberation of free amine from a salt. 2. Air oxidation, often enhanced by a catalytic acid (e.g., TsOH). uni-muenchen.de | Formation of a symmetrical bis-steroidal pyrazine. |

| Reductive Dimerization of α-azidoketones | An α-azidoketone is reduced to the corresponding α-aminoketone in situ, which then dimerizes and oxidizes to form the pyrazine. | Catalytic hydrogenation (e.g., H₂, Pd/C) or tin hydride reduction. uni-muenchen.de | Provides a high-yield route to symmetrical pyrazines. |

These symmetrical coupling strategies were instrumental in preparing compounds like Cephalostatin 12 and Ritterazine K and provided foundational knowledge for tackling the more complex unsymmetrical targets. uni-muenchen.de

Methodologies for Unsymmetrical Pyrazine Construction

The profound difference in biological activity between symmetrical and unsymmetrical cephalostatins drove the development of directed methods for heterodimerization. An efficient synthesis of an unsymmetrical molecule like this compound requires a strategy that can selectively couple two different steroidal precursors.

Several key methodologies have been developed:

The Heathcock Method: This was the first successful route for creating unsymmetrical bis-steroidal pyrazines. It involves the coupling of an α-amino-ketoxime steroid with an α-bromo-ketosteroid. The initial adduct is then converted to the pyrazine. uni-muenchen.de

The Fuchs Method: A highly effective protocol involves the coupling of a stable α-amino methoxime (derived from one steroid) with an α-azido ketone (derived from the second steroid). This reaction is often mediated by a tin(II) catalyst and proceeds to the pyrazine after a deprotection/cyclization sequence. This method was famously used in the first total synthesis of Cephalostatin 1. uni-muenchen.denih.gov

Desymmetrization: An alternative approach involves the synthesis of a symmetrical bis-steroidal pyrazine, followed by chemical reactions that selectively modify only one of the two identical steroidal units. This strategy has been explored using green chemistry methods to introduce asymmetry. ebi.ac.ukresearchgate.net

The development of these unsymmetrical coupling methods was a breakthrough, enabling the synthesis of highly potent natural products like Cephalostatin 1 and Cephalostatin 7, and laying the groundwork for any future synthesis of this compound. nih.govuni-muenchen.de

Targeted Synthesis of this compound and Related Cephalostatins

To date, a total synthesis of this compound has not been reported in the scientific literature. The compound was first isolated and its structure elucidated by G. R. Pettit and colleagues from a large-scale re-collection of the marine worm Cephalodiscus gilchristi. researchgate.net

The structural analysis, conducted primarily through high-field 2D NMR and mass spectrometry, revealed that this compound possesses the characteristic unsymmetrical bis-steroidal pyrazine framework. researchgate.net Its stereochemistry was deduced by comparing its spectral data to the X-ray crystal structure of Cephalostatin 1. A key distinguishing feature of this compound is the presence of a rare oxygen substituent (as a hydroxyl or methoxy (B1213986) group) at the 1α-position of one of the steroid cores, close to the central pyrazine ring.

While this compound itself has not been synthesized, the successful total syntheses of other complex members of the family, most notably Cephalostatin 1 by the Fuchs and Shair groups, provide a clear blueprint for how such a task might be approached. nih.govnih.gov A hypothetical synthesis of this compound would require:

The synthesis of two unique steroidal hemisphere precursors. One of these would need to incorporate the unusual 1α-hydroxy group, adding a significant challenge of regioselective oxidation on the steroid A-ring.

The coupling of these two advanced intermediates using one of the established unsymmetrical pyrazine formation methodologies, such as the Fuchs protocol. uni-muenchen.de

A final global deprotection step to reveal the natural product.

The synthesis of Cephalostatin 1 remains the benchmark in the field, a multi-year effort that required over 60 steps in its first iteration, highlighting the immense challenge that a synthesis of the similarly complex this compound would present. nih.govebi.ac.uk

Development of Simplified this compound Analogs and Derivatives

Given that this compound has not yet been synthesized, there are no reports of simplified analogs based specifically on its structure. However, extensive research has been conducted on creating analogs of the broader cephalostatin family to understand structure-activity relationships (SAR) and to develop synthetically more accessible compounds with retained biological activity. These efforts have generally focused on two areas of modification.

The intricate spiroketal moieties at both ends of the cephalostatin molecule are crucial for activity but also add significant synthetic complexity. Researchers have explored various modifications to simplify these units.

Simplification of Oxygenation: Analogs have been created with a reduced number of hydroxyl groups in the spiroketal side chains. For example, a simplified [5.5]spiroketal, sharing the scaffold of the "northern" hemisphere of Cephalostatin 1 but with fewer oxygens, was synthesized from hecogenin (B1673031) acetate (B1210297). However, this reduction in structural complexity often leads to a significant loss of cancer cell growth inhibitory activity.

Alteration of Spiroketal Ring Size: The natural cephalostatins feature [5.5] or [5.6] spiroketal systems. Synthetic efforts have focused on controlling the stereoselective formation of these rings, as the specific configuration is known to be important for bioactivity. nih.gov

Spiroketal Opening: Some studies have investigated the effects of opening the spiroketal ring, which dramatically attenuates the potent cytotoxicity, indicating the intact spiro-ring is a critical feature for the antineoplastic activity.

While the pyrazine ring itself is a relatively simple heterocycle, its role as the linker between the two steroidal units is critical.

Replacement of the Pyrazine Ring: To probe the function of the central core, analogs with alternative linkers (e.g., benzene, pyridine, pyrrole) have been considered, although few have been synthesized. uni-muenchen.de It is still not fully understood if the pyrazine is merely a scaffold or has a specific electronic or binding function.

These analog design strategies, while applied to other cephalostatins, provide a roadmap for how future work on this compound could proceed once a synthetic route is established.

Preparation of Hybrid Bis-steroidal Pyrazine Structures

The development of hybrid bis-steroidal pyrazines, which combine structural motifs from different natural products like cephalostatins and ritterazines, represents a key strategy in medicinal chemistry. nih.gov These hybrids are synthesized to probe the SAR of the natural products and to potentially generate novel compounds with improved therapeutic profiles. The core of this approach lies in the construction of the central pyrazine ring linking two distinct steroidal units.

A prevalent method for forming the pyrazine core is the condensation of α-amino ketones, which can be generated in situ from the corresponding α-azido ketones. researchgate.netnih.gov This strategy allows for both symmetrical and unsymmetrical pyrazine formation. In a symmetrical synthesis, two identical α-amino ketone steroid units are dimerized. For unsymmetrical hybrids, two different steroidal precursors are coupled.

Several methods have been developed for the efficient synthesis of unsymmetrical pyrazines. The Heathcock method involves the coupling of a 2-amino-3-methoxime steroid with a 2β-acetoxy-3-keto steroid. nih.gov Another approach, developed by the Fuchs group, utilizes a directed, unsymmetrical coupling of an α-azido ketone from one steroid with an aminomethoxime from another, a method that proved crucial in the total synthesis of natural products like Cephalostatin 1. nih.govscispace.com For instance, the synthesis of ritterostatin GN1N, a potent cephalostatin-ritterazine hybrid, was achieved through such advanced coupling strategies. nih.gov

Starting materials for these syntheses are often readily available natural steroids like diosgenin (B1670711) and hecogenin acetate, which are elaborated into the complex steroidal units required for the final pyrazine assembly. ljmu.ac.ukresearchgate.net For example, new symmetrical bis-steroidal pyrazine dimers have been prepared from diosgenin through the classical condensation of α-amino ketones to form the pyrazine ring. researchgate.net Similarly, hecogenin acetate has been a versatile starting material for constructing the northern hemisphere of ritterazine G and subsequent coupling to form hybrid pyrazines. researchgate.net

The modification of the steroidal backbone or the side chains before the pyrazine formation allows for the creation of a diverse library of hybrid structures. For example, researchers have synthesized analogs with simplified E and F rings by replacing the spiroketal at C-17 with an α-pyrone or a dihydro-γ-pyrone. researchgate.net These studies help to elucidate the structural requirements for the potent cytotoxic activity of the parent compounds.

Table 1: Examples of Synthesized Hybrid Bis-steroidal Pyrazine Structures

| Hybrid/Analog Name | Starting Material(s) | Key Synthetic Method | Notable Finding | Reference(s) |

| Ritterostatin GN1N | Hecogenin Acetate derived units | Directed unsymmetrical pyrazine coupling | Selectively targets the GRP78 protein in the endoplasmic reticulum. | nih.gov |

| 20-epi-cephalostatin 7 | 3-ketosteroids | Directed unsymmetrical pyrazine synthesis | Explored the role of outer-ring stereochemistry in cytotoxicity. | acs.org |

| Symmetrical Diosgenin Dimers | Diosgenin | Classical condensation of α-amino ketones | Demonstrates the use of inexpensive natural steroids for analog synthesis. | researchgate.net |

| Cephalostatin 7, 12 & Ritterazine K | Hecogenin Acetate derived units | Statistical coupling of α-amino ketosteroids via NaHTe reduction of α-azido ketones | First biomimetic total syntheses of these natural bis-steroidal pyrazines in one pot. | nih.gov |

| 14-epi-7′-deoxyritterazine B | 14αH-17-deoxy-North 1 | Coupling of an aminomethoxime with an azidoketone | Preparation of B'/D ring modified analogs to probe SAR. | nih.gov |

Advanced Synthetic Techniques in this compound Research

The structural complexity of this compound and its congeners, characterized by a trisdecacyclic framework and numerous stereocenters, necessitates the use of sophisticated and efficient synthetic methodologies.

Stereoselective and Enantioselective Synthesis Approaches

Achieving precise control over the stereochemistry of the steroidal subunits and the spiroketal moieties is paramount in the total synthesis of cephalostatins. Researchers have employed a variety of stereoselective and enantioselective strategies to construct these complex molecules.

In the synthesis of Cephalostatin 1, key steps included a unique methyl group selective allylic oxidation and a directed C-H hydroxylation to install crucial oxygen functionality with high stereocontrol. researchgate.net Gold(I)-catalyzed 5-endo-dig cyclization has been effectively used to form the spiroketal systems present in the cephalostatin structure. scispace.comresearchgate.net This type of cycloisomerization provides a powerful tool for constructing the characteristic spiroketals from appropriate precursors. scispace.com

Titanium-mediated propargylation reactions have also been instrumental, allowing for the divergent synthesis of the distinct western and eastern steroid subunits of ritterazine B from a common intermediate. scispace.com This approach enabled the selective formation of C20 epimers, which are crucial for building the different spiroketals. Subsequent hydroxyl-directed reductions can then establish the final required stereochemistry. scispace.com

The formation of the pyrazine ring itself can be achieved with stereochemical control. The coupling of carefully prepared chiral α-azido ketones and α-amino ketosteroids ensures that the desired stereoisomer of the final bis-steroidal pyrazine is obtained. nih.gov For instance, the synthesis of 20- and 25'-epimers of Cephalostatin 7 was accomplished through a directed unsymmetrical pyrazine synthesis to investigate the impact of stereochemistry on biological activity. acs.org

Green Chemistry Methodologies in Cephalostatin Synthesis

In recent years, principles of green chemistry have been increasingly applied to the synthesis of complex natural products, including cephalostatin analogs. The focus is on developing more sustainable and efficient synthetic routes that minimize waste and the use of hazardous reagents.

A key green strategy in this field is the "green desymmetrization" of symmetrical bis-steroidal pyrazines (BSPs). innoscience.ru This approach starts with the large-scale synthesis of a symmetrical BSP, which is often more straightforward and higher yielding than a direct unsymmetrical synthesis. innoscience.ru This symmetrical dimer is then selectively modified in a series of chemoselective transformations to introduce asymmetry, ultimately leading to a potent analog. This method avoids many of the protection-deprotection steps common in traditional total synthesis. innoscience.ru

The strategy relies on the development of highly selective reactions that can differentiate between the two identical halves of the symmetrical precursor. innoscience.ru Examples of these transformations include chemoselective spiroketal opening in one of the F-rings, functionalization of the Δ14,15 double bond in one D-ring through processes like epoxidation, and selective transformations on the C-rings. innoscience.ru The use of milder and more environmentally benign reagents and catalysts is a core aspect of this approach. For example, some pyrazine syntheses have moved towards using tin hydride or catalytic hydrogenation for the reduction of α-azido ketones, which are alternatives to other reducing agents. nih.gov

Another approach aligned with green chemistry principles is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, to link two steroidal units. sci-hub.se While this creates a triazole linker instead of a pyrazine, it offers a highly efficient and versatile method for preparing bis-steroidal conjugates from bulky steroidal substrates with potential biological activity. sci-hub.se

Table 2: Summary of Advanced Synthetic Methodologies

| Technique/Method | Reaction Type | Application in Cephalostatin Synthesis | Key Reagents/Catalysts | Reference(s) |

| Directed C-H Hydroxylation | Oxidation | Stereoselective installation of hydroxyl groups (e.g., at C12). | Not specified in abstract | researchgate.net |

| Gold-Catalyzed Cycloisomerization | Cyclization | Stereoselective formation of spiroketal rings (E/F rings). | Au(I) catalysts | scispace.comresearchgate.net |

| Titanium-Mediated Propargylation | Carbon-Carbon Bond Formation | Divergent synthesis of distinct steroidal subunits. | Titanium-based reagents | scispace.com |

| Green Desymmetrization | Selective Functionalization | Step-efficient synthesis of unsymmetrical analogs from symmetrical precursors. | Various chemoselective reagents | innoscience.ru |

| Staudinger Reaction / Air Oxidation | Pyrazine Formation | Two-step method for improved access to the pyrazine ring from α-azido ketones. | Triphenylphosphine, O₂ | nih.gov |

| NaHTe Reduction | Pyrazine Formation | In situ generation of α-amino ketones for statistical pyrazine coupling. | NaHTe, SiO₂, O₂ | nih.gov |

V. Preclinical Biological Activity and Mechanisms of Action of Cephalostatin 10

In Vitro Cytotoxicity Profiling against Diverse Cancer Cell Lines

Cephalostatin 10 has exhibited potent cytotoxic activity against a panel of human cancer cell lines. Research has shown that this compound demonstrates significant growth inhibition (GI50) in the nanomolar range. Specifically, its activity has been recorded with GI50 values between 3 and 10 nM in both the National Cancer Institute's (NCI) 60-cell line screen and against the P388 murine lymphocytic leukemia cell line. nih.gov This potent activity places it among the highly effective members of the cephalostatin family.

While detailed data for this compound across a wide range of cell lines is not as extensively published as for Cephalostatin 1, the available information underscores its powerful anti-proliferative effects. The unique cytotoxicity profile of the cephalostatin class in the NCI-60 screen suggests a novel mechanism of action distinct from many known anticancer agents. nih.gov

Table 1: In Vitro Cytotoxicity of Cephalostatin Analogues

| Compound | Cell Line Panel | GI50 (Concentration for 50% Growth Inhibition) |

|---|---|---|

| This compound | NCI-60 & P388 | 3 - 10 nM nih.gov |

| Cephalostatin 1 | NCI-60 | ~1 nM (mean) |

| Cephalostatin 1 Analogues (CAA & CAB) | 6 Human Cancer Cell Lines | ~1 µM or less doi.org |

Investigation of Selective Cytotoxicity in Cancerous versus Non-Cancerous Cells

A hallmark of a promising anticancer therapeutic is its ability to selectively target cancer cells while sparing normal, healthy cells. While specific studies on the selective cytotoxicity of this compound are limited, research on its close analogues provides strong evidence for the cancer-selective nature of this class of compounds.

For instance, two stereospecific analogues of Cephalostatin 1 demonstrated potent cytotoxicity against six human cancer cell lines, with 50% growth inhibition (GI50) values at approximately 1 µM or less. doi.org In stark contrast, these same analogues, at a concentration of 10 µM, resulted in the death of less than 14% of three different types of normal human cells. doi.org This suggests a significant concentration bias, with a 100- to 1000-fold greater effect on human cancer cell lines compared to normal cells. doi.org This selectivity is a crucial attribute, suggesting that cephalostatins may have a wider therapeutic window and fewer side effects compared to non-selective cytotoxic agents. The proposed mechanism for this selectivity may be linked to the "synthetic lethality" observed with Cephalostatin 1, which shows increased cytotoxicity in cells with altered p16, a tumor suppressor gene frequently mutated in cancer. harvard.edu

Cellular Target Identification and Validation Studies

The identification of cellular targets for highly potent compounds like this compound is crucial for understanding their mechanism of action and for the rational design of new, more effective anticancer agents. Research has pointed towards several key proteins and pathways that are modulated by the cephalostatin family of compounds, including this compound.

Oxysterol-binding proteins (OSBPs) and ORP4L

Seminal work has identified oxysterol-binding protein (OSBP) and its close paralog, OSBP-related protein 4L (ORP4L), as cellular targets for the cephalostatin family. purdue.eduharvard.edu These proteins are implicated in lipid metabolism, lipid transport, and signal transduction. harvard.edu The interaction of cephalostatins with these proteins has led to the coining of the term "ORPphilins" for this class of natural products. purdue.edu

Studies have shown that compounds like cephalostatin 1 can alter the cellular localization of OSBP, causing it to move to the Golgi apparatus. Furthermore, treatment with cephalostatin 1 has been demonstrated to cause a significant, time-dependent reduction in the cellular levels of OSBP. harvard.edunih.gov For instance, in HCT-116 cells, treatment with 50 nM of cephalostatin 1 resulted in an approximately 75% decrease in OSBP protein levels after 24 hours. harvard.edunih.gov This reduction of OSBP is believed to contribute to the antiproliferative effects of these compounds. The mechanism appears to be, at least in part, dependent on the proteasome, as the reduction in OSBP levels can be blocked by proteasome inhibitors. nih.gov

The discovery of OSBP and ORP4L as targets was a significant breakthrough, as these proteins were not previously known to be central to cancer cell survival. harvard.edu This finding suggests that the potent cytotoxicity of cephalostatins may stem from their ability to disrupt critical lipid-related processes within the cancer cell. purdue.edu

Bcl-2

The B-cell lymphoma 2 (Bcl-2) protein is a well-known anti-apoptotic protein that plays a critical role in cell survival. Research has indicated that cephalostatin 1 can inactivate Bcl-2 through hyperphosphorylation. nih.govnih.gov Specifically, this phosphorylation occurs on Thr69 and Ser87 of the Bcl-2 protein. nih.gov Jurkat cells that overexpressed a mutant form of Bcl-2, where these phosphorylation sites were altered, showed complete protection against cephalostatin 1-induced apoptosis, confirming the importance of this mechanism. nih.gov

JNK (c-Jun NH2-terminal kinase)

The inactivation of Bcl-2 by cephalostatin 1 is mediated by the activation of c-Jun NH2-terminal kinase (JNK). nih.govnih.gov The use of a specific JNK inhibitor, SP600125, was shown to reduce the phosphorylation of Bcl-2, thereby implicating JNK as a crucial upstream kinase in this process. nih.gov Importantly, the activation of JNK by cephalostatin 1 does not appear to be a consequence of DNA damage or M-phase arrest, which are common triggers for JNK activation. nih.gov This suggests a novel mechanism by which cephalostatin 1 induces JNK activation, leading to Bcl-2 inactivation and subsequent apoptosis. nih.gov

Table 1: Cellular Targets of Cephalostatin Analogs and Their Validated Effects

| Target Protein | Effect of Cephalostatin Analog | Validation Method | Cell Line | Reference |

|---|---|---|---|---|

| Oxysterol-binding protein (OSBP) | Time-dependent reduction in protein levels | Western Blotting | HCT-116 | harvard.edunih.gov |

| Bcl-2 | Hyperphosphorylation and inactivation | Overexpression of mutant Bcl-2 | Jurkat | nih.gov |

| JNK | Activation | Use of specific JNK inhibitor (SP600125) | Jurkat | nih.gov |

Non-Apoptotic Mechanisms of Antiproliferative Effects

While apoptosis is a major mechanism of cell death induced by cephalostatins, evidence also points to non-apoptotic pathways contributing to their potent antiproliferative activity. The unique cellular responses elicited by these compounds suggest a multi-faceted mechanism of action that extends beyond classical apoptosis.

One of the key non-apoptotic mechanisms is the induction of endoplasmic reticulum (ER) stress. mdpi.comu-szeged.hu The ER is a critical organelle for protein synthesis and folding, and severe or prolonged ER stress can trigger cell death pathways that are distinct from the classical mitochondrial-mediated apoptosis. Some cephalostatin 1 analogs have been shown to induce cell death by activating the ER stress apoptosis signaling pathway. u-szeged.hu This can involve the activation of caspase-4, which is localized to the ER membrane, and can subsequently activate downstream caspases independently of cytochrome c release from the mitochondria. u-szeged.hu

The antiproliferative effects of cephalostatins are also linked to their ability to disrupt fundamental cellular processes without immediately triggering apoptosis. The targeting of OSBP and the subsequent disruption of lipid metabolism and transport represent a significant non-apoptotic antiproliferative mechanism. purdue.edu By reducing the levels of OSBP, cephalostatins may interfere with the synthesis of essential membrane components like sphingomyelin, thereby inhibiting cell growth and proliferation. This disruption of lipid homeostasis can lead to a cytostatic effect, where cell growth is halted.

Furthermore, the COMPARE analysis of the NCI-60 cancer cell line screen revealed that the cytotoxicity profile of cephalostatins is distinct from that of known anticancer agents that act through common mechanisms like topoisomerase inhibition or microtubule disruption. nih.gov This unique "fingerprint" of activity strongly suggests a novel mechanism of action that is not solely reliant on inducing apoptosis. nih.govresearchgate.net The growth inhibition (GI50) values observed across a wide range of cancer cell lines, often in the sub-nanomolar range, underscore the potent cytostatic, and not just cytotoxic, effects of these compounds. researchgate.netmdpi.com

Vi. Structure Activity Relationships Sar of Cephalostatin 10 and Its Analogs

Influence of Steroidal Unit Modifications on Biological Activity

The two steroidal hemispheres of cephalostatins are critical for their bioactivity. Modifications to these units, from the spiroketal architectures to the placement of functional groups and double bonds, have profound effects on their cytotoxic profiles.

Importance of Spiroketal Architectures (e.g., 5/5 or 5/6 Spiroketals)

The bis-spiroketal systems are a hallmark of the cephalostatin family and are considered essential for high cytotoxic activity. nih.govacs.org These rigid structures are believed to properly orient the pendant functional groups and may act as pro-oxocarbenium moieties, which are proposed as active intermediates. nih.govacs.org The family of cephalostatins and the related ritterazines feature either 5/5 or 5/6 spiroketals. nih.govfrontiersin.org

Research has shown that the type and stability of the spiroketal can influence potency. For instance, many highly active cephalostatins and ritterazines possess thermodynamically less stable spiroketals, suggesting that this instability might be linked to their mechanism of action. acs.orgd-nb.infobeilstein-journals.org Analogs that lack the spiroketal unit or have it significantly altered often exhibit a dramatic loss in cytotoxicity, highlighting the necessity of this feature. nih.govnih.gov For example, simplifying the E and F rings by replacing the spiroketal at C-17 with an α-pyrone or a dihydro-γ-pyrone resulted in compounds with insignificant cancer cell growth inhibitory activity. nih.gov This underscores the importance of closely mimicking the natural D-F ring spiroketal system to retain potent antineoplastic activity. nih.gov

Significance of Double Bonds (e.g., Δ14,15)

However, the absolute necessity of this double bond is debated. For example, ritterazine B, which has a 14β-hydrogen instead of a double bond, is even more potent than ritterazine G, which possesses the Δ14,15 unsaturation. nih.gov This suggests that the specific conformation induced by the stereochemistry at C-14 might be more important than the double bond itself. Furthermore, epoxidation of the Δ14,15 double bond significantly affects activity; 14,15-α-epoxides (as in Cephalostatins 14 and 15) decrease activity, while a 14,15-β-epoxide (as in Cephalostatin 4) does not. nih.govcdnsciencepub.com

Stereochemical Influence on Cytotoxic Potency

The complex stereochemistry of Cephalostatin 10 and its congeners is a critical factor governing their cytotoxicity. There is a strong correlation between bioactivity and the stereochemistry of the spiroketal moieties. d-nb.infobeilstein-journals.org Often, the naturally occurring, thermodynamically disfavored spiroketals are more cytotoxic than their more stable stereoisomers. d-nb.infobeilstein-journals.org

Studies on epimers have provided valuable SAR insights. For example, epimerization at C-20 in the northern hemisphere or C-25' in the southern hemisphere leads to analogs with altered cytotoxicities. acs.org The relative potencies of these epimers cannot be explained by simple arguments based on molecular topography, hydrogen bonding, or spiroketal stability alone. acs.org Instead, it is postulated that the stereochemistry influences the modulated access to oxacarbenium ions, which are thought to be key reactive intermediates in the mechanism of action. acs.org

For example, ritterazine F, which differs from the highly potent ritterazine B only in the stereochemistry of the 5/5 spiroketal at C22, is one of the most active ritterazines, though slightly less so than ritterazine B. This highlights the subtle but significant role that the stereochemistry of the outer rings plays in determining the ultimate cytotoxic potency.

Impact of Central Pyrazine (B50134) Core Modifications on Activity

The question of whether the pyrazine ring is merely a linker or has a more direct functional role is still under investigation. researchgate.net Pettit's original hypothesis suggested that the pyrazine core is assembled in nature via the spontaneous dimerization and oxidation of steroidal α-amino ketones. nih.gov Synthetic strategies have successfully employed this biomimetic approach. nih.gov

While extensive modifications of the pyrazine core itself are less common in SAR studies compared to the steroidal units, the necessity of the dimeric structure is clear. Monomeric steroidal units corresponding to either hemisphere of cephalostatin are significantly less active, indicating that the bis-steroidal pyrazine architecture is a fundamental requirement for the extraordinary potency of these compounds. researchgate.net The synthesis of unsymmetrical pyrazines has been crucial for producing highly active hybrid analogs, such as ritterostatin G(N)1(N), which combines features of both cephalostatins and ritterazines. mdpi.com

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Studies

In the absence of a definitive biological target structure, computational chemistry and QSAR studies have become valuable tools for understanding the SAR of cephalostatins. nih.govnih.gov These approaches aim to correlate structural or physicochemical properties of the analogs with their biological activities to build predictive models. researchgate.net

Semi-empirical calculations have been used to rationalize the SAR of bis-steroidal pyrazines, revealing a strong correlation between bioactivity and the enthalpy of oxacarbenium ion formation from the spiroketal units. nih.gov This supports the hypothesis that these ions are key intermediates. nih.govacs.org

Calculation-guided design has led to the synthesis of hyperactive analogs. For instance, calculations predicted that C25-epi-cephalostatin 1 should be highly active, a finding that led to the synthesis of C25-epi-ritterostatin G(N)1(N), which proved to be approximately 100 times more cytotoxic than its natural counterpart and even more potent than Cephalostatin 1. nih.gov QSAR models, sometimes employing machine learning techniques like Light Gradient Boosted Machine (LightGBM), are being developed to predict the IC50 values of new analogs based on calculated descriptors, which can help prioritize synthetic targets. researchgate.net However, the success of QSAR and other computational methods is often limited by the complexity of the molecules and the incomplete understanding of their precise mechanism of action. mdpi.com

Vii. Future Directions and Research Perspectives for Cephalostatin 10

Advancements in Sustainable Isolation and Supply Methodologies

A primary obstacle in the advancement of Cephalostatin 10 and its congeners for preclinical and clinical evaluation is the extremely limited supply from its natural source. mdpi.com Cephalostatins are isolated from the marine hemichordate Cephalodiscus gilchristi, and the yields are exceptionally low. For instance, the isolation yield for Cephalostatin 20, a related compound, was a mere 1 x 10-7% from the initial extract. mdpi.comnih.gov This scarcity makes large-scale harvesting from the wild ecologically unsustainable and economically unviable. mdpi.combioone.org

Future research is focused on developing sustainable and scalable supply strategies to address this critical bottleneck. These methodologies include:

Total Synthesis: While the complex molecular architecture of cephalostatins presents a formidable synthetic challenge, total synthesis offers a promising alternative to natural isolation. mdpi.comcore.ac.uknih.gov Continued efforts in refining synthetic routes are crucial for producing sufficient quantities for extensive biological testing.

Aquaculture and Mariculture: The cultivation of Cephalodiscus gilchristi under controlled conditions is being explored as a potential sustainable source. This approach has been investigated for other marine organisms that produce valuable bioactive compounds. mdpi.com

Microbial Production: Many complex marine natural products are now understood to be produced by symbiotic microorganisms. bioone.org Research into the microbiome of C. gilchristi could identify the true microbial producer of cephalostatins. If a bacterial or fungal symbiont is responsible, fermentation technology could be employed for large-scale, sustainable production. bioone.org

Development of Novel Synthetic Routes for Accessing Complex Analogs

The intricate structure of this compound, a bis-steroidal pyrazine (B50134), has made its total synthesis a significant challenge for organic chemists. nih.gov However, these synthetic endeavors are not only aimed at producing the natural product itself but also at creating a diverse library of analogs. These analogs are instrumental in elucidating structure-activity relationships (SAR) and potentially developing compounds with improved therapeutic indices. nih.gov

Recent advancements in synthetic chemistry are paving the way for more efficient and versatile routes to cephalostatin analogs:

Convergent Synthesis: Strategies that involve the synthesis of the two steroidal halves separately, followed by their coupling to form the pyrazine core, have proven effective. nih.gov This approach allows for greater flexibility in creating unsymmetrical analogs by combining different "northern" and "southern" steroidal units. capes.gov.bracs.org

Green Desymmetrization Methods: Researchers are exploring environmentally friendly "green" methods for the desymmetrization of symmetrical bis-steroidal pyrazines. eurekaselect.cominnoscience.ru This approach starts with a readily accessible symmetrical dimer and selectively modifies one of the steroidal units, providing a more efficient pathway to complex, unsymmetrical analogs. eurekaselect.cominnoscience.ru These methods aim for scalability and reduced environmental impact. innoscience.ru

Chemoselective Transformations: The development of highly selective reactions is crucial for modifying specific functional groups within the complex steroidal framework without the need for extensive protecting group chemistry. eurekaselect.cominnoscience.ru This includes selective spiroketal opening, functionalization of the Δ14,15 bond, and modifications to the A, C, and D rings of the steroid nucleus. eurekaselect.cominnoscience.ruiupac.org

These synthetic innovations will enable the systematic exploration of the chemical space around this compound, leading to the generation of novel analogs with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Deeper Elucidation of Molecular Targets and Intracellular Signaling Pathways

Understanding the precise molecular targets and the intricate signaling pathways modulated by this compound is fundamental to its development as a therapeutic agent. While much of the research has focused on the highly potent Cephalostatin 1, the findings provide a strong foundation for investigating this compound.

Current research indicates that cephalostatins exert their cytotoxic effects through a novel mechanism of action that is distinct from many conventional anticancer drugs. mdpi.comresearchgate.net Key areas of future investigation include:

Oxysterol-Binding Proteins (OSBP and ORP4L): Studies have identified OSBP and OSBP-related protein 4L (ORP4L) as direct binding partners of Cephalostatin 1. mdpi.comnih.govresearchgate.net These proteins are implicated in lipid metabolism and signaling, and their role in cancer cell survival is an active area of research. mdpi.com Future studies will aim to confirm if this compound also targets these proteins and to unravel the downstream consequences of this interaction. nih.gov

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Cephalostatins have been shown to induce apoptosis through the ER stress pathway. mdpi.comdoi.orgu-szeged.hu They can bind to the ER-resident heat shock protein GRP78, leading to the activation of the UPR. researchgate.netmdpi.com This involves the activation of caspase-4 and the subsequent apoptotic cascade. mdpi.comdoi.orgacs.org Further research is needed to detail the specific interactions of this compound with components of the ER stress machinery.

Mitochondrial Signaling and Smac/DIABLO Release: A hallmark of cephalostatin-induced apoptosis is the selective release of the second mitochondria-derived activator of caspases (Smac/DIABLO) from the mitochondria, without the release of cytochrome c. mdpi.comresearchgate.netdoi.orgu-szeged.huaacrjournals.org This points to an unusual, apoptosome-independent pathway for caspase activation. mdpi.comacs.org Elucidating how this compound triggers this specific mitochondrial event is a key research objective. aacrjournals.org

A deeper understanding of these pathways will not only clarify the mechanism of action of this compound but also help in identifying biomarkers for patient stratification and predicting potential synergistic drug combinations.

Exploration of Synergistic Research Activities with Other Compounds

The unique mechanism of action of cephalostatins, particularly their ability to induce apoptosis through the ER stress pathway, suggests that they could be highly effective in combination with other anticancer agents. doi.orgu-szeged.hu Exploring synergistic interactions is a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses, thereby minimizing side effects.

Future research in this area will likely focus on combining this compound with:

Inhibitors of anti-apoptotic proteins: Since cephalostatins trigger the release of Smac/DIABLO, which antagonizes inhibitor of apoptosis proteins (IAPs), combining them with drugs that also target IAPs could lead to a powerful synergistic effect.

Drugs that induce DNA damage or cell cycle arrest: Conventional chemotherapeutics that act through these mechanisms could be complemented by the distinct apoptotic pathway initiated by this compound.

Targeted therapies: Combining this compound with drugs that target specific oncogenic signaling pathways could create a multi-pronged attack on cancer cells.

Immunotherapies: Investigating whether the ER stress induced by this compound can enhance the immunogenicity of tumor cells could open up new avenues for combination with immune checkpoint inhibitors.

Systematic screening of compound libraries in combination with this compound against various cancer cell lines will be crucial to identify the most promising synergistic partners for further preclinical development.

Development of Advanced Research Tools (e.g., Fluorescent Probes for Cellular Studies)

To dissect the complex cellular and molecular activities of this compound, the development of sophisticated research tools is essential. researchgate.netmpg.de Fluorescent probes, in particular, are powerful tools for visualizing the subcellular localization and tracking the interactions of bioactive molecules in living cells. researchgate.netmpg.descienceopen.com

The design and synthesis of fluorescently labeled analogs of this compound will be a key focus of future research. These probes can be used in a variety of applications, including:

Confocal Microscopy and Super-Resolution Imaging: To determine the precise subcellular compartments where this compound accumulates and interacts with its targets. researchgate.netmpg.denih.govnih.gov Studies with fluorescent hybrids of related compounds have indicated localization to the endoplasmic reticulum and the nuclear-ER interface. researchgate.netnih.govnih.gov

Binding Studies: To identify and validate the direct molecular targets of this compound within the cell.

High-Throughput Screening: To screen for compounds that may interfere with the binding of this compound to its targets or alter its subcellular distribution.

The development of these advanced chemical biology tools will provide unprecedented insights into the mechanism of action of this compound and accelerate the discovery of new therapeutic strategies based on its unique biological properties. researchgate.netnih.govnih.gov

Q & A

Q. What are the key structural features distinguishing Cephalostatin 10 from other cephalostatins?

this compound is a bis-steroidal alkaloid with a trisdecacyclic pyrazine backbone. Its structure includes specific hydroxylation patterns and stereochemical configurations, as confirmed by high-field 2D NMR and ROESY experiments . Unlike earlier cephalostatins (e.g., cephalostatin 1), it lacks certain hydroxyl groups, which may influence its bioactivity . Structural comparisons with cephalostatins 11–17 highlight variations in substituent positions, critical for structure-activity relationship (SAR) studies .

Q. What experimental methods are used to isolate and characterize this compound?

Isolation involves solvent extraction and chromatographic purification from Cephalodiscus gilchristi marine worms, followed by structural elucidation using high-resolution mass spectrometry (HRMS) and 2D NMR techniques . For reproducibility, authors must document purification solvents, column specifications, and NMR parameters (e.g., ROESY correlations for stereochemistry) in the "Experimental" section, adhering to journal guidelines .

Q. Which in vitro models demonstrate this compound’s anticancer activity?

this compound exhibits potent cytotoxicity against human cancer cell lines, including leukemia (P388) and ovarian cancer models, with IC₅₀ values in the nanomolar range . Researchers should validate activity using standardized cell viability assays (e.g., MTT or SRB) and report cell line origins, culture conditions, and statistical significance thresholds (e.g., p < 0.05) to ensure comparability .

Advanced Research Questions

Q. How can synthetic routes address the scarcity of naturally sourced this compound?

Total synthesis is critical due to the compound’s low natural yield (<60 mg from 450 kg of biomass) . Modular approaches, such as coupling steroidal subunits via pyrazine linkers, are explored. Methodological challenges include stereochemical control during coupling reactions and regioselective hydroxylation. Researchers should integrate retrosynthetic analysis with computational modeling (e.g., DFT for transition-state optimization) .

Q. How to resolve discrepancies in cytotoxicity data between cephalostatin analogs?

Contradictions may arise from variations in assay protocols (e.g., incubation time, serum concentration) or cell line genetic drift. To mitigate this, use standardized protocols (e.g., NCI-60 panel guidelines) and cross-validate results with orthogonal assays (e.g., apoptosis markers like caspase-3 activation) . Reporting raw data and statistical power calculations enhances transparency .

Q. What strategies integrate QSAR with target identification for this compound?

Combine 3D-QSAR (e.g., CoMFA/CoMSIA) with proteomic profiling (e.g., affinity chromatography or CRISPR-Cas9 knockout screens) to identify binding partners. For example, cephalostatin 1’s interaction with GRP78 suggests similar targets for this compound. Prioritize molecular dynamics simulations to validate docking poses .

Q. How can pre-clinical studies address this compound’s solubility and stability limitations?

Employ prodrug strategies (e.g., phosphate esterification) or nanoformulations (liposomes, polymeric nanoparticles) to enhance bioavailability. Stability studies under physiological pH and temperature should use HPLC-UV to monitor degradation kinetics .

Q. What experimental approaches resolve stereochemical ambiguities in synthetic analogs?

Use ROESY NMR to assign relative configurations and X-ray crystallography for absolute stereochemistry. For novel analogs, compare experimental CD spectra with computed spectra (TDDFT) . Document crystallographic data (e.g., CCDC deposition numbers) for reproducibility .

Q. How to design mechanistic studies differentiating this compound from other cephalostatins?

Conduct transcriptomic profiling (RNA-seq) or phosphoproteomics to identify unique signaling pathways. For example, cephalostatin 1 activates ER stress pathways; comparative studies with this compound could reveal distinct apoptotic mechanisms . Use siRNA knockdowns to confirm target relevance .

Q. What statistical frameworks validate this compound’s bioactivity in heterogeneous tumor models?

Apply mixed-effects models to account for intra-tumor variability in xenograft studies. For in vitro data, use ANOVA with post-hoc corrections (e.g., Tukey’s test) and report effect sizes (e.g., Cohen’s d) to quantify potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.